molecular formula C₂₆H₂₂D₆ClNO₂ B1152582 Toremifene N-Oxide-d6

Toremifene N-Oxide-d6

Cat. No.: B1152582
M. Wt: 428
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Stable Isotope Labeling in Drug Development and Research Methodologies

Stable isotope labeling is a technique where an atom in a drug molecule is replaced with its heavier, non-radioactive isotope. metsol.com Deuterium (B1214612) (D), a stable isotope of hydrogen, is frequently used for this purpose. hwb.gov.in This subtle change in mass, where deuterium contains an extra neutron compared to hydrogen, can have a profound impact on a molecule's properties without significantly altering its chemical structure or biological activity. hwb.gov.inclearsynth.com

The primary advantage of deuterium labeling lies in its ability to alter the metabolic fate of a drug. nih.gov The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond, which can slow down the rate of metabolic processes that involve breaking this bond. nih.gov This "kinetic isotope effect" allows researchers to:

Track drug metabolism: By strategically placing deuterium atoms at sites of metabolic activity, researchers can more accurately trace the metabolic pathways of a drug and identify its metabolites. clearsynth.comchemicalsknowledgehub.comnih.gov

Improve pharmacokinetic profiles: Slowing down metabolism can lead to a longer drug half-life, potentially reducing the required dosing frequency.

Enhance safety: By altering metabolic pathways, deuterium labeling can reduce the formation of toxic metabolites.

Stable isotope labeling provides a powerful tool for obtaining precise kinetic data and enhancing the safety and efficacy of therapeutic agents. metsol.com This methodology is crucial for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile. chemicalsknowledgehub.commusechem.com

Role of Metabolites in Pharmaceutical Research and Development

Metabolites, the intermediate and final products of drug metabolism, play a critical role in pharmaceutical research and development. drugdiscoverynews.com The study of these molecules, known as metabolomics, provides a real-time snapshot of the body's biochemical activity in response to a drug. drugdiscoverynews.combiotech-spain.com Understanding a drug's metabolites is essential for several reasons:

Toxicity: Some metabolites can be toxic, contributing to adverse drug reactions. Identifying and monitoring these toxic metabolites is a key aspect of drug safety assessment. nih.gov

Drug-Drug Interactions: The metabolic pathways of a drug can be influenced by other co-administered drugs, leading to potential interactions. Studying metabolite formation helps to predict and manage these interactions. nih.gov

The analysis of metabolites provides invaluable insights into disease mechanisms, helps identify new drug targets, and contributes to the development of safer and more effective treatments. drugdiscoverynews.combiotech-spain.com

Overview of Toremifene (B109984) as a Reference Compound in Selective Estrogen Receptor Modulator Studies

Toremifene is a nonsteroidal selective estrogen receptor modulator (SERM). drugbank.comdrugbank.com SERMs are a class of drugs that exhibit tissue-specific estrogenic (agonist) and antiestrogenic (antagonist) effects. drugbank.comwikipedia.org Toremifene, for instance, has antiestrogenic effects in breast tissue, making it effective in the treatment of estrogen receptor-positive breast cancer. drugbank.comcancer.govrad-ar.or.jp Conversely, it demonstrates estrogenic effects on bone and the cardiovascular system. drugbank.com

As a first-generation triphenylethylene (B188826) derivative, toremifene is structurally similar to tamoxifen (B1202). drugbank.comdrugbank.com It is often used as a reference compound in studies investigating the mechanisms and effects of SERMs. drugbank.comsynzeal.com Research on toremifene has contributed significantly to the understanding of estrogen receptor function and the development of other SERMs. wikipedia.org

The metabolic pathways of toremifene are complex and include N-desmethylation, hydroxylation, and N-oxide formation. csic.esresearchgate.net

Strategic Importance of Toremifene N-Oxide-d6 as a Chemically Defined Entity in Research

This compound is a deuterated form of Toremifene N-Oxide, a metabolite of toremifene. pharmaffiliates.com The "d6" designation indicates that six hydrogen atoms in the N,N-dimethylamino group have been replaced by deuterium atoms. caymanchem.com

The strategic importance of this compound in research lies primarily in its use as an internal standard for quantitative analysis. caymanchem.comcvmh.fr In analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), an internal standard is a compound with similar chemical properties to the analyte (the substance being measured) but with a different mass. caymanchem.comcvmh.fr

By adding a known amount of this compound to a biological sample, researchers can accurately quantify the amount of the non-deuterated Toremifene N-Oxide present. The deuterated standard co-elutes with the natural metabolite but is distinguished by its higher mass, allowing for precise and reliable measurement. This is crucial for pharmacokinetic studies that aim to determine the concentration of drug metabolites in biological fluids over time.

The use of this compound as a chemically defined and stable isotope-labeled internal standard significantly enhances the accuracy and reliability of analytical methods in toremifene research.

Properties

Molecular Formula

C₂₆H₂₂D₆ClNO₂

Molecular Weight

428

Synonyms

2-[4-[(1Z)-4-Chloro-1,2-diphenyl-1-butenyl]phenoxy]-N,N-dimethylethanamine N-Oxide-d6

Origin of Product

United States

Synthetic Strategies and Isotopic Incorporation of Toremifene N Oxide D6

General Principles of N-Oxide Synthesis in Pharmaceutical Chemistry

The formation of an N-oxide is a common metabolic pathway for drugs containing tertiary amine functional groups and plays a crucial role in medicinal chemistry. nih.govbohrium.comacs.org The N-oxide group, characterized by a highly polar N⁺–O⁻ bond, can significantly alter the physicochemical properties of a parent molecule. nih.govbohrium.com Specifically, N-oxidation typically increases water solubility and can decrease membrane permeability, which can modify a drug's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.netnih.gov

The synthesis of N-oxides from tertiary amines is a fundamental transformation in organic chemistry. bohrium.com The reaction involves the oxidation of the nitrogen atom's lone pair of electrons. A variety of oxidizing agents are employed for this purpose, with the choice depending on the substrate's complexity and the presence of other oxidizable functional groups. acs.org For pharmaceutical compounds, chemoselectivity is paramount to avoid unwanted side reactions.

Commonly used reagents include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, and peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA). bohrium.comacs.org The general trend is that more basic amines are more readily oxidized by these electrophilic oxidants. acs.org The reaction conditions are typically mild to preserve the integrity of the core drug structure.

Table 1: Common Reagents for N-Oxide Synthesis

Oxidizing Agent Typical Reaction Conditions Advantages Considerations
**Hydrogen Peroxide (H₂O₂) ** Aqueous or alcoholic solvents, often with catalysts like selenium dioxide or methyltrioxorhenium. Cost-effective, environmentally benign byproduct (water). Can be slow; may require catalysts or elevated temperatures.
meta-Chloroperoxybenzoic Acid (m-CPBA) Chlorinated solvents (e.g., CH₂Cl₂, CHCl₃) at or below room temperature. Highly effective, rapid reactions, generally clean conversions. Stoichiometric byproduct; potential for over-oxidation or epoxidation of alkenes.
Peracetic Acid (CH₃CO₃H) Acetic acid or ethyl acetate (B1210297) as solvent. Strong oxidizing agent. Can be less selective than m-CPBA.

| Ozone (O₃) | Typically used at low temperatures (-78 °C) in solvents like CH₂Cl₂. | Powerful oxidant. | Requires specialized equipment; can cleave double bonds. |

The resulting N-oxides are often hygroscopic and stabilized by polar protic solvents due to their ability to form strong hydrogen bonds. nih.gov

Methodologies for Deuterium (B1214612) Labeling and Isotopic Enrichment for Research Compounds

Isotopic labeling, particularly with the stable isotope deuterium (²H or D), is an indispensable tool in pharmaceutical research. musechem.com Replacing hydrogen atoms with deuterium creates a heavier, isotopically labeled version of a compound that is chemically similar but physically distinguishable. clearsynth.com This distinction is primarily exploited in analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. hwb.gov.in Deuterated compounds are critical for several applications, including:

Metabolic Studies: Tracing the metabolic fate of drugs to understand their ADME profiles. clearsynth.com

Internal Standards: Serving as ideal internal standards for quantitative analysis in biofluids, as they co-elute with the non-labeled analyte but are easily differentiated by their mass. musechem.comacs.org

Kinetic Isotope Effect: Investigating reaction mechanisms and potentially slowing down metabolic processes at the site of deuteration, which can enhance a drug's metabolic stability and half-life. musechem.comresearchgate.net

Several methods exist for introducing deuterium into organic molecules. researchgate.netnih.gov These can be broadly categorized into two approaches:

Stepwise Synthesis: Building the molecule from commercially available deuterated starting materials. researchgate.net

Isotope Exchange: Replacing hydrogen atoms with deuterium on a late-stage intermediate or the final molecule. hwb.gov.inresearchgate.net

Late-stage hydrogen isotope exchange (HIE) is often more efficient and cost-effective, utilizing reagents like deuterium gas (D₂) or heavy water (D₂O) as the deuterium source, often in the presence of a metal catalyst (e.g., Iridium, Palladium, Raney Nickel). musechem.comresearchgate.netx-chemrx.com Other techniques include reductive deuteration of double bonds or carbonyls using deuterium-donating reagents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄), and dehalogenation-deuteration reactions. hwb.gov.inresearchgate.net

Specific Approaches for Incorporating Deuterium at the -d6 Position

For Toremifene (B109984) N-Oxide-d6, the "-d6" designation refers to the six deuterium atoms on the two methyl groups of the N,N-dimethylethanamine side chain. The synthesis of this specific isotopologue requires the introduction of two trideuteromethyl (-CD₃) groups. This is typically achieved not by H/D exchange on the methyl groups themselves (which is difficult), but by constructing the N,N-di(trideuteromethyl)amino group from a suitable precursor.

A common and effective strategy involves the reductive amination of a primary amine precursor with deuterated formaldehyde (B43269) (paraformaldehyde-d₂ or formaldehyde-d₂). The primary amine precursor, in this case, would be (Z)-2-(4-(4-chloro-1,2-diphenylbut-1-enyl)phenoxy)ethan-1-amine. The reaction sequence would proceed as follows:

First Reductive Amination: The primary amine reacts with one equivalent of formaldehyde-d₂ (DCDO) to form a deuterated imine or aminal intermediate. This is then reduced with a standard reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) to yield the N-monomethyl-d₂-monoamine.

Second Reductive Amination: The resulting secondary amine is subjected to a second round of reductive amination with another equivalent of formaldehyde-d₂ and a reducing agent to form the N-methyl-d₂-N-trideuteromethyl-d₃-amine. However, a more direct route to the -d6 moiety involves using a deuterated reducing agent in the second step.

Direct Deuteromethylation: A more direct approach involves the reaction of the primary amine precursor with a deuterated methylating agent, such as trideuteromethyl iodide (CD₃I) or trideuteromethyl triflate (CD₃OTf), under basic conditions. Two successive alkylations would yield the desired Toremifene-d6.

Alternatively, the entire deuterated side chain, N,N-di(trideuteromethyl)aminoethanol, can be synthesized separately and then coupled to the phenolic core of the Toremifene precursor.

Novel Synthetic Routes for Toremifene and its Analogues Relevant to N-Oxide Formation

The synthesis of Toremifene, a triphenylethylene (B188826) derivative, provides the molecular scaffold necessary for subsequent deuteration and N-oxidation. wikipedia.org Several synthetic routes have been reported. One established method begins with 4-hydroxybenzophenone (B119663). nih.gov

A Representative Synthetic Pathway for a Toremifene-d6 Precursor:

O-Alkylation: 4-hydroxybenzophenone is O-alkylated. For the synthesis of the d6-labeled compound, a precursor amine is required. A suitable starting reaction would be the alkylation of 4-hydroxybenzophenone with a protected 2-aminoethyl halide (e.g., N-(2-bromoethyl)phthalimide).

Grignard Reaction: The resulting ketone undergoes a Grignard reaction with the appropriate phenylmagnesium bromide to introduce the second phenyl group and form a tertiary alcohol.

McMurry Coupling or Similar Reactions: More modern and convergent strategies often involve McMurry coupling or related olefination reactions to construct the central tetrasubstituted double bond with the correct (Z)-stereochemistry.

Side-Chain Introduction: A key step is the attachment of the aminoethoxy side chain. A common route involves the reaction of a precursor like 1-[4-(benzyloxy)phenyl]-2-phenylbutan-1-one with an appropriate Grignard reagent, followed by steps to introduce the chloroethyl group and finally the N,N-dimethylamino moiety. gpatindia.com

To produce Toremifene-d6 for subsequent N-oxidation, a synthetic route would be designed to yield the primary amine precursor mentioned in section 2.2.1. This precursor would then be subjected to deuteromethylation to produce Toremifene-d6. The final step before purification would be the N-oxidation of the tertiary amine in Toremifene-d6 using a reagent like m-CPBA to yield the target compound, Toremifene N-Oxide-d6.

Purification and Isolation Techniques for Chemically Synthesized Deuterated Metabolites

The purification and isolation of the final product are critical to ensure its suitability for research applications. The goal is to obtain a compound with high chemical purity (>98%) and high isotopic enrichment (>98%). simsonpharma.com A multi-step purification and characterization process is typically required.

Table 2: Purification and Analytical Techniques

Technique Purpose Details
Flash Column Chromatography Initial Purification Removes bulk impurities, unreacted starting materials, and major side products using a silica (B1680970) gel stationary phase and a solvent gradient.
High-Performance Liquid Chromatography (HPLC) Final Purification & Purity Analysis Often performed in a reverse-phase mode (RP-HPLC) to separate the target compound from closely related impurities, including any geometric (E)-isomer. Provides high-resolution separation, yielding a highly pure final product.
Crystallization Purification If the compound is a stable solid, crystallization from a suitable solvent system can be an effective method for achieving high purity.
Mass Spectrometry (MS) Isotopic Enrichment & Identity Confirmation High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the deuterated compound, verifying the incorporation of six deuterium atoms. The isotopic distribution pattern is analyzed to determine the level of enrichment.

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Confirmation & Isotopic Purity | ¹H NMR is used to confirm the molecular structure and verify the absence of protons at the labeled positions (i.e., the disappearance of the N-methyl proton signal). ¹³C and ²H NMR can also be used for detailed structural elucidation and to confirm the location of the deuterium labels. |

Following synthesis, the crude this compound would first be subjected to flash chromatography to remove the majority of impurities. The resulting material would then be purified to a high degree using preparative HPLC. Finally, the identity, chemical purity, and isotopic enrichment of the final compound are rigorously confirmed by a combination of HRMS and NMR spectroscopy. nih.gov

Advanced Analytical Characterization and Quantification of Toremifene N Oxide D6

Chromatographic Techniques for High-Resolution Separation

Chromatographic techniques are fundamental for the isolation of Toremifene (B109984) N-Oxide-d6 from complex biological matrices, ensuring accurate subsequent analysis. The choice of technique is primarily dictated by the physicochemical properties of the analyte.

Liquid chromatography (LC) stands as the premier separation technique for Toremifene N-Oxide-d6 due to its non-volatile and polar nature. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common modality, utilizing a non-polar stationary phase (typically C18-silica) and a polar mobile phase. This setup allows for the effective retention and separation of this compound from its parent drug and other metabolites based on hydrophobicity.

The separation mechanism hinges on the partitioning of the analyte between the stationary and mobile phases. Gradient elution, where the composition of the mobile phase is altered over time, is often employed to achieve optimal resolution of a wide range of metabolites with varying polarities. A typical mobile phase system consists of an aqueous component (e.g., water with a small percentage of formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

Illustrative LC Parameters for this compound Analysis

ParameterValue/Description
Column C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Gas chromatography (GC) is generally not suitable for the direct analysis of this compound due to its low volatility and thermal lability. The high temperatures required for GC analysis would likely cause degradation of the N-oxide moiety. However, GC could be employed following a chemical derivatization step to convert the analyte into a more volatile and thermally stable compound.

Derivatization strategies could include silylation to mask polar functional groups. Despite this possibility, the multi-step nature of derivatization and the potential for incomplete reactions or side-product formation make LC the overwhelmingly preferred method for the analysis of this compound.

Mass Spectrometric Approaches for Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool for the sensitive and specific detection, structural elucidation, and quantification of this compound. When coupled with liquid chromatography, it provides a powerful analytical platform.

The coupling of liquid chromatography with mass spectrometry (LC-MS) allows for the direct introduction of the separated analyte from the LC column into the mass spectrometer for ionization and detection. Electrospray ionization (ESI) is the most common ionization technique for compounds like this compound, as it is a soft ionization method that typically produces protonated molecules [M+H]+.

Tandem mass spectrometry (LC-MS/MS) offers enhanced selectivity and sensitivity. nih.gov In this technique, a specific precursor ion (the protonated this compound) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are detected in the second mass analyzer. nih.gov This process, known as selected reaction monitoring (SRM), provides a highly specific and quantitative method for the determination of the analyte, even in complex matrices. nih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of an ion. researchgate.net This is particularly useful for the confident identification of metabolites like this compound. Quadrupole time-of-flight (QTOF) mass spectrometers are hybrid instruments that combine the stability of a quadrupole mass analyzer with the high mass accuracy and resolution of a time-of-flight mass analyzer. nih.govrsc.org

LC-QTOF-MS enables the acquisition of full-scan mass spectra with high mass accuracy, allowing for the retrospective analysis of data for previously unidentified compounds. rsc.org The accurate mass measurement of the precursor ion and its fragment ions provides a high degree of confidence in the structural elucidation of this compound. nih.govresearchgate.net

Precursor ion scanning and product ion scanning are powerful tools in tandem mass spectrometry for the identification of metabolites that share common structural motifs. nih.govrsc.org

Product Ion Scanning: In this mode, a specific precursor ion, such as the [M+H]+ of this compound, is selected and fragmented. The resulting spectrum of product ions provides a characteristic fingerprint of the molecule, which is invaluable for structural confirmation. nih.gov

Precursor Ion Scanning: This technique involves scanning a range of precursor ions that all fragment to produce a specific, common product ion. For Toremifene and its metabolites, characteristic product ions can arise from the fragmentation of the side chain. nih.govrsc.org By scanning for precursors that yield these specific product ions, one can selectively detect all related metabolites in a sample. nih.govrsc.org

Illustrative Mass Spectrometric Data for this compound

ParameterValue/Description
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion ( [M+H]+ ) m/z [Calculated based on the addition of an oxygen and six deuterium (B1214612) atoms to the toremifene structure]
High-Resolution Mass Provides elemental composition confirmation
Key MS/MS Transitions Precursor ion → Characteristic product ion 1
Precursor ion → Characteristic product ion 2

Spectroscopic Methods for Molecular Structure Confirmation

The unequivocal structural confirmation of this compound relies on a suite of spectroscopic techniques. These methods are essential for verifying the molecular framework, identifying functional groups, and confirming the precise location of the deuterium labels, which is critical for its function as an internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterated Compounds (e.g., ¹H NMR, ¹³C NMR, ²H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules, including isotopically labeled compounds. The analysis of this compound by ¹H, ¹³C, and ²H NMR provides comprehensive structural information.

¹H NMR (Proton NMR): In a ¹H NMR spectrum, the chemical shift of a proton is highly dependent on its electronic environment. For this compound, the most significant feature would be the absence of proton signals corresponding to the six positions where deuterium atoms have been substituted. This disappearance is definitive proof of successful deuteration. The remaining signals would confirm the integrity of the rest of the molecular structure, such as the aromatic and other aliphatic protons.

¹³C NMR (Carbon-13 NMR): While the common ¹²C isotope is not NMR-active, the ¹³C isotope (about 1.1% natural abundance) provides a detailed map of the carbon skeleton. libretexts.org The chemical shifts in ¹³C NMR cover a much wider range than in ¹H NMR (typically 0-220 ppm), which means that separate, resolved signals are usually observed for each unique carbon atom. youtube.comlibretexts.org For this compound, the carbon atoms directly bonded to deuterium will exhibit two key effects: a slight upfield shift and splitting of the signal into a triplet (a 1:1:1 pattern) due to coupling with the deuterium nucleus (which has a spin I=1). ckgas.comwashington.edu

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The spectrum provides a direct confirmation of the deuteration sites. The chemical shifts in a ²H NMR spectrum are identical to those of the protons they replaced in the ¹H NMR spectrum, offering an unambiguous method for verifying the labeling positions.

Table 1: Representative ¹³C NMR Chemical Shift Data

Carbon PositionExpected Chemical Shift (ppm)Expected Multiplicity
Aromatic Carbons125-160Singlet
Olefinic Carbons115-145Singlet
-O-CH₂-~60Singlet
-N-CH₂-~55Singlet
Deuterated Carbons (-CD₂-CD₃)~50 and ~10Triplet
Note: This table presents hypothetical data based on the known structure of toremifene and general principles of NMR spectroscopy for illustrative purposes.

Infrared (IR) Spectroscopy and UV-Visible Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the specific functional groups within a molecule based on their vibrational frequencies. uobasrah.edu.iq The spectrum of this compound would display characteristic absorption bands for the aromatic rings, the ether linkage (C-O stretch), and the N-oxide functional group (typically around 950-970 cm⁻¹). A crucial feature for confirming deuteration would be the presence of C-D stretching bands, which appear at a lower frequency (approximately 2100-2250 cm⁻¹) compared to the C-H stretching bands (approximately 2850-3000 cm⁻¹).

UV-Visible Spectroscopy: UV-Visible spectroscopy provides information on the electronic transitions within the molecule. The extended system of conjugated pi electrons in the triphenylethylene (B188826) core of this compound acts as a chromophore, absorbing light in the UV region. The resulting spectrum, characterized by specific wavelengths of maximum absorbance (λmax), can be used to confirm the integrity of the core structure and for quantitative measurements. mdpi.com

Method Development and Validation Protocols for Stable Isotope Labeled Internal Standards

The primary application of this compound is as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS). biopharmaservices.com The use of a SIL-IS is considered the gold standard as it has nearly identical physicochemical properties to the analyte, allowing it to compensate for variability during sample preparation and analysis. biopharmaservices.comresearchgate.net Method development and validation must follow rigorous protocols to ensure data integrity.

Specificity and Selectivity Assessment

Selectivity is the ability of the analytical method to differentiate and quantify the analyte from other components in the sample, including metabolites, impurities, and matrix components. rsc.org To assess selectivity, blank matrix samples (e.g., plasma, urine) from at least six different sources are analyzed to check for any interfering peaks at the retention time of the analyte (Toremifene N-Oxide) and the internal standard (this compound). The response of any interfering peak should be less than 20% of the response of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the internal standard.

Linearity and Calibration Range Determination

Linearity demonstrates the proportional relationship between the analyte concentration and the instrument's response over a specific range. nih.gov A calibration curve is prepared by analyzing a series of calibration standards of known concentrations. youtube.com The curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. The calibration range is defined by the LLOQ and the upper limit of quantification (ULOQ). The curve is typically fitted with a linear regression model, often with a weighting factor (e.g., 1/x or 1/x²) to ensure accuracy at the lower end of the range. A correlation coefficient (r²) of 0.99 or greater is generally required.

Table 2: Example Calibration Curve Parameters

ParameterAcceptance Criteria
Calibration PointsMinimum of 6 non-zero standards
Regression ModelLinear, weighted (e.g., 1/x²)
Correlation Coefficient (r²)≥ 0.99
Standard Deviation± 15% of nominal value (± 20% at LLOQ)

Accuracy and Precision Evaluation

Accuracy and precision are determined by analyzing Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) across the calibration range in multiple replicates. researchgate.net

Accuracy measures the closeness of the mean determined concentration to the true nominal concentration and is expressed as a percentage of the nominal value.

Precision measures the random error and is expressed as the relative standard deviation (RSD) or coefficient of variation (CV%).

These evaluations are performed within a single analytical run (intra-day) and across multiple runs on different days (inter-day) to assess repeatability and intermediate precision. For bioanalytical methods, the mean concentration should be within ±15% of the nominal value (except at the LLOQ, where it is ±20%), and the precision (CV%) should not exceed 15% (20% at the LLOQ).

Table 3: Sample Accuracy and Precision Validation Data

QC LevelNominal Conc. (ng/mL)Intra-Day Accuracy (%)Intra-Day Precision (CV%)Inter-Day Accuracy (%)Inter-Day Precision (CV%)
Low QC5.0104.26.8102.58.1
Medium QC50.097.84.599.15.9
High QC400.0101.53.2100.84.7
Note: This table contains representative data that would be expected from a validated bioanalytical method.

Stability Testing in Analytical Matrices

The reliability and accuracy of quantitative bioanalytical methods heavily depend on the stability of the analyte and the internal standard in the biological matrix under various conditions encountered during sample handling, processing, and storage. For this compound, which serves as an internal standard in analytical assays, establishing its stability is a critical component of method validation. This ensures that its concentration remains unchanged throughout the analytical process, providing a consistent reference for the quantification of the target analyte. Stability evaluations are typically conducted by analyzing replicate quality control (QC) samples at different concentrations after exposure to specific conditions and comparing the results to those of freshly prepared samples.

As a deuterated internal standard, this compound is expected to have nearly identical physicochemical properties to the unlabeled Toremifene N-Oxide. researchgate.net This similarity is advantageous as it allows the internal standard to effectively track the analyte through sample preparation and analysis, compensating for variability. aptochem.com However, it is crucial not to assume identical stability, as isotopic labeling can sometimes influence the rate of chemical reactions. nih.gov Therefore, dedicated stability tests for the deuterated standard are recommended, especially when it is stored under different conditions than the analyte or when there are scientific reasons to suspect potential instability. nih.gov

Forced degradation studies on the parent drug, toremifene, have shown it to be unstable under photolytic conditions and in acidic and neutral aqueous environments, while remaining stable in alkaline and oxidative conditions. rsc.orgrsc.org These findings suggest that this compound might also be susceptible to degradation under similar stresses, a factor that must be considered during the development and validation of analytical methods.

The following subsections detail the essential stability tests performed for this compound in various analytical matrices. The acceptance criterion for stability is typically that the mean concentration of the stored QC samples should be within ±15% of the nominal concentration.

Freeze-Thaw Stability

This test evaluates the stability of this compound after repeated cycles of freezing and thawing, which mimic the potential handling of study samples. QC samples are subjected to multiple (commonly three) freeze-thaw cycles. In each cycle, the samples are frozen at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours and then thawed completely at room temperature. After the final cycle, the samples are analyzed.

Hypothetical Freeze-Thaw Stability Data for this compound in Human Plasma

QC Level Nominal Conc. (ng/mL) Cycle 1 Mean Conc. (ng/mL) Cycle 1 Accuracy (%) Cycle 3 Mean Conc. (ng/mL) Cycle 3 Accuracy (%)
Low 5.0 4.9 98.0 4.8 96.0

Short-Term (Bench-Top) Stability

Short-term stability determines if this compound remains stable in the biological matrix at room temperature for a duration that covers the sample preparation and handling time. QC samples are thawed and kept on the laboratory bench for a specified period (e.g., 4, 8, or 24 hours) before being processed and analyzed.

Hypothetical Short-Term Stability Data for this compound in Human Plasma at Room Temperature

QC Level Nominal Conc. (ng/mL) 4 Hours Mean Conc. (ng/mL) 4 Hours Accuracy (%) 24 Hours Mean Conc. (ng/mL) 24 Hours Accuracy (%)
Low 5.0 5.1 102.0 4.9 98.0

Long-Term Stability

Long-term stability is assessed to ensure that this compound does not degrade over the intended storage period for study samples. QC samples are stored at a specific temperature (e.g., -20°C or -80°C) and analyzed at various time points (e.g., 1, 3, 6, and 12 months). The duration of this testing should be equal to or longer than the time from sample collection to the completion of sample analysis. nih.gov

Hypothetical Long-Term Stability Data for this compound in Human Plasma at -80°C

QC Level Nominal Conc. (ng/mL) 1 Month Mean Conc. (ng/mL) 1 Month Accuracy (%) 6 Months Mean Conc. (ng/mL) 6 Months Accuracy (%)
Low 5.0 4.9 98.0 4.8 96.0

Post-Preparative (Autosampler) Stability

This test evaluates the stability of the processed samples (extracts) in the autosampler before injection into the analytical instrument. QC samples are processed, and the resulting extracts are stored in the autosampler under its typical operating conditions (e.g., 4°C) for a period that exceeds the expected run time of the analytical batch.

Hypothetical Post-Preparative Stability Data for this compound Extract at 4°C

QC Level Nominal Conc. (ng/mL) 0 Hours Mean Conc. (ng/mL) 48 Hours Mean Conc. (ng/mL) 48 Hours % Change
Low 5.0 5.05 4.95 -2.0

Applications of Toremifene N Oxide D6 in Pharmaceutical Research and Development Support

Reference Standard for Impurity Profiling of Toremifene (B109984).pharmaffiliates.comresearchgate.net

Impurity profiling is a critical aspect of pharmaceutical development, ensuring the safety and efficacy of the final drug product. Toremifene N-Oxide-d6 serves as a crucial reference standard in this process.

During the synthesis of Toremifene and its storage, various related substances and degradation products can emerge. researchgate.net The use of this compound as an internal standard in techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) aids in the precise identification of these impurities. By comparing the retention times and mass spectra of the unknown peaks with that of the labeled standard, researchers can confidently identify metabolites and degradation products, such as Toremifene N-oxide itself. nih.gov

A study on the forced degradation of Toremifene revealed several degradation products under various stress conditions, highlighting the importance of robust analytical methods for their detection. researchgate.net

Accurate quantification of impurities is paramount. Isotope dilution mass spectrometry (IDMS) using a stable isotope-labeled internal standard like this compound is considered a gold-standard technique for achieving high accuracy and precision in quantitative analysis. nist.govduq.edu This method effectively compensates for variations in sample preparation and matrix effects during analysis, ensuring reliable measurement of impurity levels in research samples. waters.com

The table below lists some of the known impurities and metabolites of Toremifene that can be monitored using analytical methods supported by labeled standards.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Relationship to Toremifene
ToremifeneC₂₆H₂₈ClNO405.96Active Pharmaceutical Ingredient
Toremifene N-OxideC₂₆H₂₈ClNO₂421.97Metabolite/Impurity
(E)-ToremifeneC₂₆H₂₈ClNO405.96Isomeric Impurity
N-DesmethyltoremifeneC₂₅H₂₆ClNO391.93Metabolite/Impurity
4-Hydroxytoremifene (B1666333)C₂₆H₂₈ClNO₂421.97Metabolite/Impurity

This table is populated with data from multiple sources. pharmaffiliates.comsimsonpharma.com

Role in Analytical Method Validation (AMV) for Toremifene and its Related Compounds.researchgate.netsphinxsai.com

Analytical Method Validation (AMV) is a regulatory requirement to ensure that an analytical method is suitable for its intended purpose. This compound plays a pivotal role in the validation of methods for the analysis of Toremifene and its related compounds. Its use as an internal standard helps to demonstrate the method's accuracy, precision, linearity, and robustness, particularly for LC-MS based assays. sphinxsai.com The consistent behavior of the labeled standard across different analytical runs and matrices provides confidence in the reliability of the data generated.

Support for Quality Control (QC) Applications in Research-Scale Synthesis and Formulation.researchgate.netsphinxsai.com

In the research and development phase, maintaining quality control over the synthesis and formulation of Toremifene is essential. This compound can be used as a spike-in standard in research-scale batches to monitor the consistency of the manufacturing process and the quality of the resulting product. This allows for early detection of any deviations in the impurity profile or concentration of the active pharmaceutical ingredient (API), facilitating timely process optimization.

Contribution to Stability Studies of Active Pharmaceutical Ingredients and Formulations.sphinxsai.comnda.or.ug

Stability studies are conducted to determine how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are a key component of this, where the drug is exposed to stress conditions to identify potential degradation products and establish the stability-indicating nature of analytical methods. researchgate.net The use of this compound as an internal standard in stability-indicating assays ensures accurate quantification of Toremifene and its degradation products over time, providing crucial data for determining shelf-life and storage conditions. nda.or.ug

Facilitation of Drug Metabolism and Pharmacokinetic Research in Pre-clinical Models

Understanding the metabolism and pharmacokinetic profile of a drug is fundamental to its development. Toremifene is extensively metabolized in the liver, with Toremifene N-Oxide being one of its metabolites. europa.euoncologynewscentral.com In pre-clinical studies involving animal models, this compound is an invaluable tool. When used as an internal standard in bioanalytical methods, it allows for the accurate quantification of Toremifene and its metabolites, including the non-labeled Toremifene N-Oxide, in biological matrices like plasma and urine. nih.govnih.gov This is essential for determining key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME). nih.govoncologynewscentral.com

The table below summarizes the key chemical identifiers for this compound.

PropertyValue
Chemical Name 2-[4-[(1Z)-4-Chloro-1,2-diphenyl-1-butenyl]phenoxy]-N,N-dimethylethanamine N-Oxide-d6
Molecular Formula C₂₆H₂₂D₆ClNO₂
Molecular Weight 428.0 g/mol

This table is populated with data from multiple sources. pharmaffiliates.comusbio.net

This compound, as a stable isotope-labeled internal standard, is a critical component in the analytical toolkit for the research and development of Toremifene. Its application spans the entire lifecycle of early-phase drug development, from ensuring the purity and quality of the initial API to elucidating its metabolic fate in pre-clinical studies. The use of this compound significantly enhances the reliability and accuracy of analytical data, thereby supporting the development of safe and effective pharmaceutical products.

Future Perspectives and Emerging Research Avenues for Deuterated Metabolites

Development of Novel Analytical Techniques for Enhanced Sensitivity and Throughput

The analysis of deuterated metabolites like Toremifene (B109984) N-Oxide-d6 is intrinsically linked to the evolution of analytical technologies. The primary goal is to enhance sensitivity and increase the speed of analysis.

Current and Emerging Techniques:

Mass Spectrometry (MS): Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone for the analysis of drug metabolites. nih.gov For deuterated compounds, MS provides a clear distinction from their non-deuterated counterparts due to the mass difference. thalesnano.com Techniques like isotope dilution mass spectrometry (IDMS) utilize stable isotope-labeled compounds as internal standards to achieve accurate quantification by correcting for matrix effects. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is another powerful tool for structural elucidation. thalesnano.com Deuterated solvents are commonly used in NMR to reduce interference, and deuterium-labeled compounds can provide valuable structural information. clearsynth.com

High-Throughput Metabolomics: To accelerate the analysis of numerous samples, high-throughput metabolomics platforms are being developed. These systems often involve automated sample preparation and rapid analysis, sometimes employing multiplexed approaches where samples are labeled with different isotopic tags. chemrxiv.org

Sensitivity Enhancement: Recent advancements focus on improving the sensitivity of detection, which is crucial for metabolites present at low concentrations. This includes the development of more sensitive detectors and methods to reduce background noise. acs.orgresearchgate.net For instance, deep learning methods are being explored to enhance the sensitivity of Deuterium (B1214612) Metabolic Imaging (DMI). researchgate.net

Research Findings: The use of deuterated internal standards, such as Toremifene N-Oxide-d6, in LC-MS analysis significantly improves the accuracy and reliability of quantification. thalesnano.com The development of high-resolution mass spectrometry (HRMS) allows for precise mass measurements, further aiding in the identification of metabolites. The chromatographic deuterium effect (CDE), where deuterated and non-deuterated compounds may have slightly different retention times, is an important consideration in developing robust analytical methods. acs.org

Advanced Computational Modeling and In Silico Predictions in Drug Metabolism Research

Computational models are becoming indispensable in predicting the metabolic fate of drugs and their deuterated analogues. These in silico tools help to prioritize drug candidates and guide further experimental studies.

Modeling Approaches:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a molecule and its biological activity or properties, including metabolism. mdpi.com

Machine Learning and Deep Learning: These artificial intelligence approaches are increasingly used to predict sites of metabolism (SoM) and the resulting metabolite structures. pharmajen.comtandfonline.com Some advanced models can even predict the metabolism of deuterated compounds. nih.gov

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models simulate the absorption, distribution, metabolism, and excretion (ADME) of a compound in the body, providing a more holistic view of its pharmacokinetic profile. pharmajen.com

Research Findings: In silico tools can predict the metabolic pathways of drugs like toremifene, including the formation of metabolites such as Toremifene N-Oxide. researchgate.net For deuterated compounds, computational models can help predict how deuterium substitution will affect metabolic stability. informaticsjournals.co.in For example, software is now available that can predict the sites of metabolism and the structures of potential metabolites for compounds containing carbon-deuterium bonds. nih.gov This predictive capability is crucial for designing deuterated drugs with improved pharmacokinetic properties. researchgate.net

Strategies for Targeted Synthesis of Complex Deuterated Metabolites

The synthesis of specific deuterated metabolites like this compound requires precise and efficient chemical methods.

Synthetic Strategies:

Isotope Labeling with Deuterated Reagents: A common approach is to use deuterated reagents in chemical synthesis to introduce deuterium at specific positions in a molecule. clearsynth.comsimsonpharma.com This can involve the use of deuterated solvents, reducing agents, or other building blocks.

Catalytic H-D Exchange: Transition metal-catalyzed reactions can facilitate the exchange of hydrogen atoms with deuterium from a deuterium source like heavy water (D₂O). thalesnano.comscielo.org.mx

Enzymatic Synthesis: Biocatalytic methods, using enzymes, can offer high selectivity for the synthesis of complex, stereospecific deuterated compounds. simsonpharma.comnih.gov

Convergent Synthesis: For complex molecules, a convergent approach where different deuterated fragments are synthesized separately and then combined can be more efficient. mdpi.com

Research Findings: Various methods have been developed for the site-selective deuteration of organic molecules. rsc.orgrsc.org For instance, a general method for the synthesis of selectively deuterated amines has been reported, which could be applicable to the synthesis of metabolites of drugs like toremifene. rsc.org The synthesis of deuterated vitamin D metabolites has been achieved using A-ring synthons containing deuterium atoms, demonstrating a versatile strategy for creating labeled internal standards for LC-MS analysis. mdpi.com

Expansion of Stable Isotope Applications Beyond Quantitative Analysis to Mechanistic Studies

While deuterated compounds are widely used as internal standards for quantification, their application in mechanistic studies is a growing area of research.

Mechanistic Applications:

Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond, which can lead to a slower rate of reaction for processes that involve breaking this bond. This phenomenon, known as the kinetic isotope effect, can be used to study reaction mechanisms. scielo.org.mxsymeres.com

Metabolic Pathway Elucidation: By tracing the fate of deuterium-labeled compounds in biological systems, researchers can delineate metabolic pathways and identify the enzymes involved. scitechnol.comacs.orgnih.gov

Understanding Drug-Toxicity Mechanisms: Deuterium labeling can be used to investigate the formation of reactive metabolites and their role in drug-induced toxicity. acs.orgnih.gov Strategic deuteration can sometimes mitigate toxicity by altering metabolic pathways. acs.org

Research Findings: Deuterium labeling has been instrumental in elucidating the mechanisms of cytochrome P450 enzymes, which are key enzymes in drug metabolism. researchgate.net By observing the KIE, researchers can determine whether a C-H bond cleavage is a rate-determining step in a metabolic reaction. scielo.org.mx The use of stable isotopes has also been proposed to simplify the interpretation of data from toxicogenomic studies, helping to link gene changes with the formation of reactive metabolites. acs.orgnih.gov

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing Toremifene N-Oxide-d6, and how can researchers ensure purity validation?

  • Methodological Answer : Characterization should combine High-Performance Liquid Chromatography (HPLC) with tandem mass spectrometry (LC-MS/MS) to confirm structural integrity and isotopic purity. Quantitative nuclear magnetic resonance (qNMR) can validate deuterium incorporation at the N-oxide position. Purity assessment requires differential scanning calorimetry (DSC) and elemental analysis, with validation against certified reference materials (CRMs) .

Q. How should researchers design in vitro studies to evaluate this compound’s metabolic stability?

  • Methodological Answer : Use human liver microsomes (HLMs) or hepatocyte models to assess CYP3A4-mediated metabolism, given Toremifene’s known auto-induction of CYP3A4 . Include control experiments with CYP inhibitors (e.g., ketoconazole) to confirm enzyme specificity. Monitor metabolites like N-demethyltoremifene via time-course LC-MS/MS profiling, and normalize data to protein content or cell viability assays .

Q. What pharmacokinetic parameters are critical when modeling this compound in preclinical studies?

  • Methodological Answer : Focus on elimination half-life (t½), volume of distribution (Vd), and clearance (CL), which are influenced by deuterium’s kinetic isotope effect. Compare these parameters to non-deuterated Toremifene N-Oxide to evaluate isotopic stabilization. Use non-compartmental analysis (NCA) for initial modeling, followed by compartmental approaches if non-linear kinetics are observed .

Advanced Research Questions

Q. How can researchers resolve discrepancies in metabolic data between in vitro hepatocyte models and in vivo pharmacokinetic studies of this compound?

  • Methodological Answer : Discrepancies often arise from differences in enzyme expression or transport protein activity. Validate in vitro findings using genetically engineered cell lines (e.g., CYP3A4-overexpressing HepG2) and cross-reference with in vivo data from bile-duct cannulated models. Apply physiologically based pharmacokinetic (PBPK) modeling to integrate in vitro parameters (e.g., intrinsic clearance) with in vivo absorption/distribution data .

Q. What statistical models are suitable for analyzing this compound’s effects on hormone secretion in clinical trials?

  • Methodological Answer : For pulsatile hormone secretion (e.g., GH or IGF-I), use generalized linear mixed models (GLMMs) with repeated measures to account for intra-subject variability. Covariates like age, visceral fat, and baseline hormone levels should be included, as demonstrated in studies analyzing Toremifene’s impact on GH dynamics . Bayesian hierarchical models can further address sparse sampling limitations in clinical settings .

Q. How can isotopic labeling (e.g., deuterium in this compound) improve tracer studies in pharmacokinetic research?

  • Methodological Answer : Deuterium labeling reduces metabolic degradation at the N-oxide site, extending the compound’s half-life and improving detectability in mass spectrometry. Use stable isotope-labeled analogs as internal standards for absolute quantification in biological matrices. However, validate that deuterium substitution does not alter receptor binding affinity via competitive radioligand assays .

Q. What experimental strategies mitigate confounding variables when studying this compound’s interaction with estrogen receptors (ERs)?

  • Methodological Answer : Employ ER-positive and ER-negative cell lines (e.g., MCF-7 vs. MDA-MB-231) to isolate receptor-specific effects. Use siRNA knockdown or CRISPR-Cas9 ERα/β knockout models to confirm mechanistic pathways. For in vivo studies, pair tissue-specific ER antagonists (e.g., ICI 182,780) with this compound to dissect systemic vs. localized actions .

Addressing Data Contradictions

Q. How should researchers interpret conflicting reports on Toremifene’s auto-induction of CYP3A4 and its implications for N-Oxide-d6 dosing?

  • Methodological Answer : Auto-induction variability may stem from genetic polymorphisms (e.g., CYP3A5*3) or differences in study duration. Conduct genotyping in clinical cohorts and use population pharmacokinetic (PopPK) models to identify covariates affecting enzyme induction. Pre-dose with a CYP3A4 inhibitor in animal models to assess whether auto-induction alters metabolite accumulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.